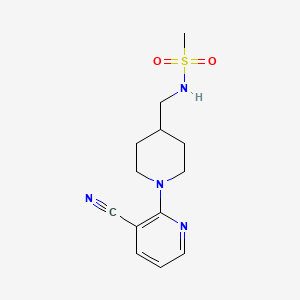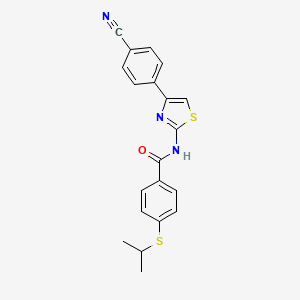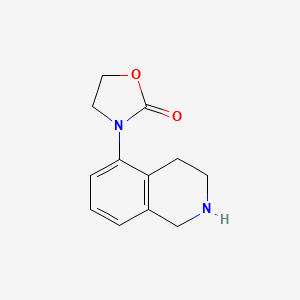![molecular formula C16H15N3OS2 B2732569 N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 503432-69-7](/img/structure/B2732569.png)
N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which is the core structure of the compound , involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” consists of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic structure containing a thiophene and a pyrimidine ring. This core is substituted at the 2-position by a sulfanylacetamide group that is N,N-dimethylated, and at the 6-position by a phenyl group.科学的研究の応用
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has demonstrated the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair, making them significant targets for cancer chemotherapy. A study by Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing that these compounds exhibit dual inhibitory activities against human TS and DHFR, with the classical analogue being the most potent known dual inhibitor to date. This highlights the compound's potential application in the development of anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antioxidant, Antimicrobial, and Antitubercular Activities
Another aspect of the compound's application is its antioxidant, antimicrobial, and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues, assessing their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These observations could guide the design of antibacterial and antituberculosis compounds, suggesting the potential of thieno[2,3-d]pyrimidine derivatives in treating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Glutaminase Inhibition for Cancer Treatment
Research by Shukla et al. (2012) into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those derived from thieno[2,3-d]pyrimidine, showed potent and selective inhibition of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making its inhibitors potential candidates for cancer therapy. The study identified analogs with similar potency to BPTES but improved drug-like properties, suggesting the relevance of these compounds in developing new cancer treatments (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).
Structural and Spectroscopic Analysis
The compound's structure and interactions have been explored through crystallographic and spectroscopic analyses. Subasri et al. (2017) detailed the crystal structures of N-substituted 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including insights into their conformation and hydrogen-bonded interactions. These studies provide foundational knowledge for understanding the compound's chemical behavior and potential for forming stable complexes, which is crucial for designing drugs and materials (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antiviral Applications Against COVID-19
The compound has also shown potential in antiviral applications, particularly against COVID-19. Mary et al. (2020) investigated the antiviral properties of a similar molecule, highlighting its effectiveness in docking studies against SARS-CoV-2 protein. This research suggests the possibility of utilizing thieno[2,3-d]pyrimidine derivatives in developing treatments for COVID-19 and other viral infections (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
将来の方向性
Thieno[3,2-d]pyrimidines, the core structure of the compound , represent an important class of chemical compounds with diverse biological activities . Therefore, future research may focus on exploring the biological and pharmacological activities of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” and its derivatives, as well as developing new synthetic methods for this class of compounds .
特性
IUPAC Name |
N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-19(2)14(20)9-21-15-12-8-13(11-6-4-3-5-7-11)22-16(12)18-10-17-15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCJLOSDKZVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

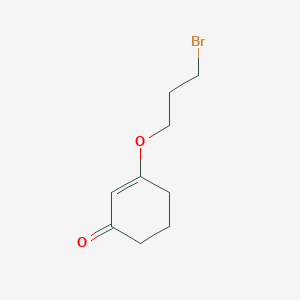

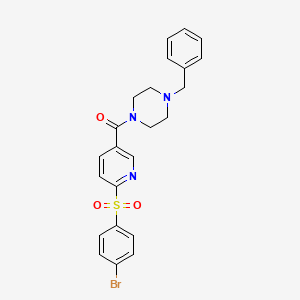
![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)

![Ethyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2732501.png)


![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)

